Ki11502

Description

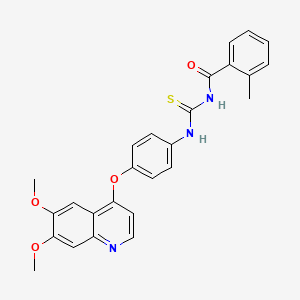

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamothioyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S/c1-16-6-4-5-7-19(16)25(30)29-26(34)28-17-8-10-18(11-9-17)33-22-12-13-27-21-15-24(32-3)23(31-2)14-20(21)22/h4-15H,1-3H3,(H2,28,29,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGIBSBJQLLUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201128639 |

Source

|

| Record name | N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347155-76-4 |

Source

|

| Record name | N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347155-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KI-11502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347155764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347155-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KI-11502 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB9DP4H6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Biology of Pdgf Rtk Signaling

PDGF Ligand Isoforms and Receptor Subtypes (PDGFRα, PDGFRβ)

The PDGF signaling axis is initiated by the binding of dimeric PDGF ligands to their corresponding cell surface receptors, PDGFRα and PDGFRβ. nih.govportlandpress.com This interaction triggers a cascade of intracellular events that ultimately dictate the cellular response.

Structural Characteristics of PDGF Ligands (e.g., dimeric forms)

The PDGF family consists of four polypeptide chains: PDGF-A, PDGF-B, PDGF-C, and PDGF-D. sinobiological.comrndsystems.com These chains assemble into five functionally active dimeric isoforms through disulfide bonds: PDGF-AA, PDGF-BB, PDGF-AB, PDGF-CC, and PDGF-DD. rndsystems.comresearchgate.net While PDGF-A and PDGF-B can form both homodimers and a heterodimer (PDGF-AB), PDGF-C and PDGF-D only form homodimers. rndsystems.com All PDGF isoforms share a conserved cystine-knot motif, a structural feature crucial for receptor binding and activation. nih.gov

Structural Features of PDGFRs (extracellular domains, transmembrane, intracellular kinase domain)

PDGFRα and PDGFRβ are members of the class III receptor tyrosine kinase family. nih.govnih.gov Their structure comprises three main domains: an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing the tyrosine kinase domain. portlandpress.comnih.gov The extracellular portion is characterized by five immunoglobulin-like (Ig) domains. portlandpress.comnih.gov The first three Ig-like domains are primarily responsible for ligand binding. wikipedia.org The intracellular part features a split tyrosine kinase domain, which is interrupted by a kinase insert sequence. portlandpress.comnih.gov This intracellular domain also contains a juxtamembrane region that plays a role in autoinhibition of the kinase activity in the absence of a ligand. nih.gov

Ligand-Receptor Binding Specificity and Dimerization

The various PDGF ligand isoforms exhibit distinct binding specificities for the two receptor subtypes, which dictates the formation of specific receptor dimer combinations (homodimers or heterodimers). wikipedia.orgsigmaaldrich.com

PDGF-AA exclusively binds to PDGFRα, leading to the formation of PDGFRαα homodimers. wikipedia.org

PDGF-BB is a universal ligand, capable of binding to both PDGFRα and PDGFRβ, resulting in the formation of all three possible receptor dimers: PDGFRαα, PDGFRββ, and PDGFRαβ. wikipedia.org

PDGF-AB binds to both PDGFRαα and PDGFRαβ dimers. wikipedia.org

PDGF-CC interacts with PDGFRαα and PDGFRαβ. wikipedia.org

PDGF-DD specifically binds to PDGFRββ with high affinity and to PDGFRαβ to a much lesser extent. wikipedia.org

This differential binding and subsequent receptor dimerization are fundamental to the diversity of cellular responses elicited by the PDGF signaling network. nih.govwikipedia.org

| Ligand | Binds to PDGFRα | Binds to PDGFRβ | Resulting Receptor Dimers |

| PDGF-AA | Yes | No | PDGFRαα |

| PDGF-BB | Yes | Yes | PDGFRαα, PDGFRββ, PDGFRαβ |

| PDGF-AB | Yes | Yes | PDGFRαα, PDGFRαβ |

| PDGF-CC | Yes | Yes | PDGFRαα, PDGFRαβ |

| PDGF-DD | No | Yes | PDGFRββ, PDGFRαβ (low affinity) |

Activation Mechanisms of PDGFRs

The activation of PDGFRs is a tightly regulated process initiated by ligand binding and culminating in the phosphorylation of intracellular substrates, thereby propagating the signal downstream.

Ligand-Induced Receptor Dimerization and Autophosphorylation

The binding of a dimeric PDGF ligand brings two receptor monomers into close proximity, inducing their dimerization. nih.govatsjournals.org This ligand-mediated dimerization is a prerequisite for the activation of the intracellular kinase domains. wikipedia.orgnih.gov Once dimerized, the receptors undergo a conformational change that alleviates the autoinhibitory constraints imposed by the juxtamembrane domain. nih.gov This allows for the trans-autophosphorylation of specific tyrosine residues within the intracellular domain of the partner receptor in the dimer. portlandpress.comwikipedia.org This autophosphorylation occurs on multiple tyrosine residues and serves a dual purpose: it enhances the catalytic activity of the kinase domain and creates docking sites for downstream signaling molecules. nih.govsigmaaldrich.com The process of monomer-dimer interconversion is entirely dependent on the presence of the ligand and occurs independently of the autophosphorylation event itself. nih.govresearchgate.net

Key Downstream Signaling Pathways Activated by PDGFRs

Upon ligand-induced dimerization and autophosphorylation, Platelet-Derived Growth Factor Receptors (PDGFRs) recruit a multitude of signaling proteins to their intracellular domains. This recruitment initiates a cascade of downstream signaling pathways that govern various cellular processes, including proliferation, survival, and migration. The specific cellular response is determined by the combination and integration of these activated pathways.

Phosphatidylinositol-3'-Kinase (PI3K)/Akt/mTOR Pathway

The Phosphatidylinositol-3'-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade activated by PDGFRs that plays a pivotal role in cell growth, proliferation, and survival. nih.govkarger.comfrontiersin.org

Activation Mechanism: Upon PDGF binding, the autophosphorylated PDGFR creates docking sites for the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K, leading to its activation. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. diva-portal.org This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and the mTOR complex 2 (mTORC2). diva-portal.orgnih.gov

Downstream Effects: Activated Akt proceeds to phosphorylate a wide array of downstream targets, including mTORC1. nih.gov The activation of the PI3K/Akt/mTOR pathway is essential for many of the cellular responses induced by PDGF. karger.com Interestingly, there is a negative feedback loop where hyperactivation of mTOR can lead to reduced PDGFR expression at the transcriptional level. nih.gov Restoration of PDGFR expression can be achieved by treatment with rapamycin, an mTOR inhibitor. nih.gov

Key Research Findings:

In various cell types, the PI3K/Akt/mTOR pathway is a primary mediator of PDGF-induced cell proliferation and survival. karger.com

Studies have shown that activation of this pathway can also lead to a decrease in PDGFR expression, suggesting a mechanism of feedback regulation. nih.govresearchgate.net

mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are activated by PDGF in a PI3K-dependent manner. nih.gov mTORC2 is involved in the phosphorylation and activation of Akt, while mTORC1 activation is dependent on phospholipase D (PLD). nih.gov

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another major signaling route activated by PDGFRs, primarily involved in regulating cell proliferation, differentiation, and survival. diva-portal.orgnih.gov

Activation Mechanism: The activation of the MAPK/ERK pathway by PDGFRs is initiated by the recruitment of the adaptor protein Growth factor receptor-bound protein 2 (Grb2). diva-portal.org Grb2, in a complex with the Ras guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS), binds to phosphorylated tyrosine residues on the activated PDGFR. diva-portal.org This brings SOS into proximity with the small G-protein Ras, facilitating the exchange of GDP for GTP and thereby activating Ras. wikipedia.org Activated Ras then initiates a kinase cascade by recruiting and activating Raf (a MAP kinase kinase kinase or MAPKKK). diva-portal.orgwikipedia.org Raf, in turn, phosphorylates and activates MEK (a MAP kinase kinase or MAPKK), which then phosphorylates and activates ERK1/2 (a MAP kinase or MAPK). diva-portal.orgnih.govwikipedia.org

Downstream Effects: Once activated, ERK1/2 can translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression that drive cell cycle progression and proliferation. nih.govwikipedia.org Activated ERK can also phosphorylate cytoplasmic targets, influencing processes like cell motility and survival. nih.gov

Key Research Findings:

The MAPK/ERK pathway is rapidly and transiently activated by PDGF stimulation. diva-portal.org

Inhibition of this pathway has been shown to block PDGF-induced cell proliferation in many cell types. nih.gov

Src Kinase Activation

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a significant role in PDGF-induced signaling, contributing to cell proliferation, migration, and survival. nih.gov

Activation Mechanism: Upon PDGF stimulation, SFKs, such as c-Src, Fyn, and Yes, are recruited to the activated PDGFR through their SH2 domains, which bind to specific phosphotyrosine residues (Y579 and Y581) in the juxtamembrane region of the PDGFR. nih.govembopress.org This interaction leads to the activation of the intrinsic tyrosine kinase activity of the SFKs. nih.gov The activation of Src kinase in response to PDGF often involves the dephosphorylation of a C-terminal regulatory tyrosine residue (Tyr-530). nih.gov

Downstream Effects: Activated Src kinases can phosphorylate a variety of substrates, including the PDGFR itself, thereby amplifying the initial signal. nih.gov They also contribute to the activation of other downstream pathways, such as the STAT3 and Ras-MAPK pathways. nih.govnih.govrupress.org Src activity is implicated in PDGF-dependent cell cycle progression, mitogenesis, and chemotaxis. nih.govnih.gov

Key Research Findings:

Inhibition of Src kinase activity can significantly reduce the PDGF-induced phosphorylation of downstream signaling molecules like PLCγ, RasGAP, and PI3K. nih.gov

Studies using cells deficient in the ubiquitously expressed SFKs (Src, Yes, and Fyn) have shown that while these kinases are not absolutely required for PDGF-induced mitogenesis, they are important for the efficient phosphorylation of several receptor-associated proteins. embopress.orguiowa.edu

The activation of the JAK2-STAT pathway by PDGF has been shown to be dependent on Src activity in certain cell types. nih.gov

PLC-γ (Phospholipase C-gamma) Pathway

The Phospholipase C-gamma (PLC-γ) pathway is a crucial signaling cascade activated by PDGFRs that leads to the generation of second messengers involved in calcium signaling and protein kinase C activation. diva-portal.org

Activation Mechanism: Activated PDGFRs recruit PLC-γ1 to the plasma membrane via the binding of PLC-γ1's SH2 domains to specific phosphotyrosine residues on the receptor. nih.gov Once recruited, PLC-γ1 is tyrosine phosphorylated by the PDGFR, which leads to its activation. nih.govnih.gov Activated PLC-γ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). diva-portal.org

Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). diva-portal.org The increase in intracellular Ca2+ concentration, along with DAG remaining at the plasma membrane, activates various isoforms of protein kinase C (PKC). diva-portal.org These signaling events are involved in a variety of cellular responses, including proliferation, migration, and differentiation. diva-portal.org

Key Research Findings:

Mutant PDGFRs unable to bind and activate PLC-γ1 show a diminished mitogenic response, highlighting the importance of this pathway in PDGF-induced cell proliferation. ucla.edu

The activation of PLC-γ is required for PDGF-induced calcium mobilization. nih.govnih.gov

There is interplay between the PLC-γ and PI3K pathways, as PI3K-generated lipids can facilitate the membrane recruitment of PLC-γ. nih.gov

STAT Pathway Activation

Signal Transducers and Activators of Transcription (STATs) are a family of transcription factors that are activated in response to various cytokines and growth factors, including PDGF.

Activation Mechanism: The mechanisms of STAT activation by PDGFRs can be both direct and indirect. cnrs.frnih.gov In some cases, STAT proteins, such as STAT1, can be directly recruited to the activated PDGFR and phosphorylated by the receptor's intrinsic kinase activity. cnrs.frnih.gov In other instances, particularly for STAT3, activation requires the involvement of Janus kinases (JAKs). cnrs.frnih.gov Ligand binding to the PDGFR can lead to the activation of associated JAK family kinases, which then phosphorylate the STAT proteins. nih.govcnrs.frnih.gov Src family kinases can also play a role in the activation of STATs downstream of the PDGFR. nih.gov

Downstream Effects: Upon tyrosine phosphorylation, STAT proteins form homodimers or heterodimers, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes to regulate their transcription. frontiersin.org STAT-mediated gene expression contributes to PDGF-induced cellular responses such as proliferation and inflammation. nih.govresearchgate.net

Key Research Findings:

PDGF-BB has been shown to induce the activation of STAT1 and STAT3 in various cell types. nih.govnih.gov

The activation of STAT1 by PDGFR appears to be a direct interaction, whereas STAT3 activation often requires the involvement of JAK proteins. cnrs.frnih.gov

In pancreatic stellate cells, the PDGF-induced activation of STAT1 and STAT3 was found to be dependent on both Src and JAK2 kinases. nih.gov

Adaptor Proteins and Their Role in Signal Transduction (e.g., Grb2, Shc, Nck, Crk, GAB, Ras-GAP)

Adaptor proteins are crucial components of the PDGFR signaling network, serving as molecular scaffolds that lack intrinsic enzymatic activity but are essential for assembling signaling complexes. nih.gov They contain various protein-protein interaction domains, such as SH2 and SH3 domains, which allow them to link the activated receptor to downstream effector molecules. diva-portal.org

Key Adaptor Proteins and Their Functions:

Grb2 (Growth factor receptor-bound protein 2): As mentioned earlier, Grb2 is a key adaptor that links the PDGFR to the Ras-MAPK pathway. diva-portal.orgwikipedia.org Its SH2 domain binds to phosphotyrosine residues on the PDGFR, while its two SH3 domains recruit the Ras guanine nucleotide exchange factor SOS. nih.govresearcher.life

Shc (Src homology 2 domain-containing): Shc proteins are another important family of adaptor proteins that get tyrosine phosphorylated upon PDGFR activation. Phosphorylated Shc can then recruit the Grb2-SOS complex, providing an alternative route for Ras activation. uiowa.edu

Nck: The Nck family of adaptor proteins, consisting of Nck-α and Nck-β, are composed entirely of SH2 and SH3 domains. lmaleidykla.lt Nck-β has been shown to associate with the activated PDGFR-β and with RasGAP. lmaleidykla.lt

Crk: The Crk family of adaptor proteins, including CRKI, CRKII, and CRK-like protein (CRKL), are involved in integrating signals from multiple sources, including growth factor receptors. nih.gov They can link the PDGFR to various downstream signaling pathways.

GAB (Grb2-associated-binding protein): GAB proteins are scaffolding adaptors that are recruited to the plasma membrane and become tyrosine phosphorylated following receptor activation. nih.gov They contain multiple docking sites for other signaling proteins, including PI3K and Shp2, thereby amplifying and diversifying the downstream signal.

Ras-GAP (Ras GTPase-activating protein): Ras-GAP is a negative regulator of Ras signaling that promotes the hydrolysis of GTP to GDP on Ras, thereby inactivating it. Ras-GAP can be recruited to the activated PDGFR, suggesting a mechanism for the attenuation of Ras-dependent signaling. ucla.edu

Cross-talk and Interplay with Other Receptor Signaling Pathways

Interactions with Other RTKs (e.g., EGFR, VEGFR, FGFR, IGF1R, MET, AXL, HER2)

PDGFR signaling is intricately connected with other receptor tyrosine kinases (RTKs), leading to a modulation of signal output and cellular behavior. This interplay can result in signal amplification, diversification, or attenuation.

Epidermal Growth Factor Receptor (EGFR): Cross-talk between PDGFR and EGFR is a well-documented phenomenon. PDGF can induce the transactivation of EGFR, a process where the activation of PDGFR leads to the tyrosine phosphorylation of EGFR, even in the absence of an EGFR ligand. nih.gov This transactivation is required for PDGF-stimulated cell migration in certain cell types. nih.gov Mechanistically, this can occur through the basal formation of PDGFRβ-EGFR heterodimers, which act as a signaling complex. nih.govnih.gov This heterodimerization can be regulated by reactive oxygen species and Src family kinases. nih.gov The interaction allows for the diversification of downstream signaling, as EGFR transactivation contributes to the activation of the ERK1/2 pathway in response to PDGF. nih.gov This cross-talk is not unidirectional; some studies suggest that EGFR activation can also influence PDGFR signaling. researchgate.net In certain cancers, co-expression and heterodimerization of EGFR and PDGFRs are observed, suggesting a cooperative role in tumor progression. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): The interplay between PDGF and VEGF signaling pathways is fundamental in the process of angiogenesis. While traditionally viewed as separate systems, with VEGF signaling primarily in endothelial cells and PDGF signaling in pericytes and smooth muscle cells, there is significant cross-talk. biorxiv.orgresearchgate.net PDGFs can directly bind to and activate VEGFRs, a form of cross-family signaling. biorxiv.orgresearchgate.netsciety.org For instance, PDGF-AA and PDGF-BB have been shown to induce VEGFR1 phosphorylation, while PDGF-AB can stimulate VEGFR2 phosphorylation. biorxiv.orgsciety.org This leads to the activation of downstream effectors typically associated with VEGF signaling, such as PLCγ1, Akt, and FAK, promoting endothelial cell proliferation and migration. biorxiv.org This interaction highlights a novel mechanism for regulating angiogenesis and presents a more complex picture of how vascular growth is controlled. researchgate.net

Fibroblast Growth Factor Receptor (FGFR): PDGFRs and FGFRs can form heterocomplexes, leading to direct cross-phosphorylation. nih.govmdpi.com Specifically, PDGFRβ can directly phosphorylate FGFR1 on tyrosine residues within such a complex. nih.gov The adaptor protein FRS2 can act as a bridge between PDGFRβ and FGFR1, facilitating this interaction. nih.gov The interplay also extends to the ligands themselves, as PDGF-BB and FGF2 can interact, altering their individual activities. nih.gov Given that both PDGFR and FGFR signaling are often dysregulated in cancer, this cross-talk represents a potential avenue for therapeutic intervention. nih.govmdpi.com

Insulin-like Growth Factor 1 Receptor (IGF1R): The cross-talk between PDGFR and IGF1R signaling pathways is implicated in cell growth and survival. While direct heterodimerization is less characterized compared to other RTKs, their downstream signaling pathways heavily overlap and can influence each other. Both receptors can activate the PI3K/AKT and MAPK/ERK pathways, and co-activation can lead to synergistic effects on cell proliferation and protection from apoptosis. Resistance to targeted therapies against one receptor can sometimes be mediated by the upregulation or activation of the other, highlighting a compensatory relationship. nih.gov

MET (Hepatocyte Growth Factor Receptor): The c-Met receptor can transcriptionally activate PDGFR-α. nih.gov This transactivation is mediated through the MEK/ERK pathway but occurs independently of Ras and Src. nih.gov In bladder cancer, the co-expression of c-Met and PDGFR-α is associated with poor patient survival, suggesting that their cross-talk contributes to tumor progression. nih.gov AXL has also been found to associate with both MET and PDGFR. nih.gov

AXL: The receptor tyrosine kinase AXL is another important interaction partner for PDGFR. AXL can associate with PDGFR, and its activation can be influenced by PDGF signaling. nih.govresearchgate.net In some cellular contexts, EGF-induced activation of EGFR can lead to the transactivation of AXL, which in turn can form complexes with other RTKs, including PDGFR. researchgate.netnih.gov This interaction can diversify the signaling output, for instance by channeling signals towards pro-invasive pathways. researchgate.net In human bladder cancer, a positive association between AXL and c-Met expression has been demonstrated, with c-Met capable of transactivating AXL, and both receptors showing a correlation with PDGFR-α expression. nih.gov

HER2 (Human Epidermal Growth Factor Receptor 2): While direct interaction evidence is less abundant, the signaling pathways of HER2 and PDGFR are known to converge. Both receptors are potent activators of the PI3K/AKT and MAPK pathways. In the context of cancer therapy, resistance to HER2 inhibitors can be associated with the activation of other RTKs, including PDGFR, as a compensatory mechanism. nih.gov

| Interacting RTK | Mechanism of Interaction | Functional Outcome | Disease Context |

|---|---|---|---|

| EGFR | Heterodimerization, Transactivation | Enhanced cell migration, ERK1/2 activation | Cancer, Vascular smooth muscle cell biology |

| VEGFR | Direct ligand-receptor binding (cross-family), Downstream pathway convergence | Angiogenesis, Endothelial cell proliferation and migration | Angiogenesis, Cancer |

| FGFR | Heterocomplex formation, Direct phosphorylation | Modulation of downstream signaling | Cancer |

| IGF1R | Downstream pathway convergence (PI3K/AKT, MAPK) | Synergistic effects on cell proliferation and survival | Cancer therapy resistance |

| MET | Transcriptional activation of PDGFR-α | Enhanced tumor progression | Bladder Cancer |

| AXL | Association, Transactivation | Diversification of signaling to pro-invasive pathways | Cancer |

| HER2 | Downstream pathway convergence (PI3K/AKT, MAPK) | Compensatory signaling, Therapy resistance | Cancer |

Interactions with Non-Kinase Receptors (e.g., Integrins, CD44, LRP)

PDGFR signaling is also modulated by interactions with receptors that lack intrinsic kinase activity. These interactions often occur at the cell surface and are crucial for integrating signals from the extracellular matrix and other microenvironmental cues.

Integrins: The functional collaboration between PDGFRs and integrins is critical for cellular responses to both soluble growth factors and the extracellular matrix. nih.govnih.gov Integrin engagement with extracellular matrix components can lead to the ligand-independent activation of PDGFR. nih.govbiorxiv.org For example, cell adhesion to fibronectin can induce PDGFR phosphorylation. biorxiv.org This cross-talk is often bidirectional, with PDGFR signaling also capable of modulating integrin function. ahajournals.org This synergistic signaling is important for cell adhesion, migration, and survival. nih.govnih.gov The Src family of kinases plays a significant role in mediating the signaling downstream of both integrins and PDGFRs. ahajournals.orgembopress.org

CD44: The hyaluronan receptor CD44 can physically interact with PDGFRβ. nih.govresearchgate.net This interaction can modulate PDGFRβ signaling. In some contexts, CD44 has a negative regulatory effect on PDGFRβ signaling, potentially by recruiting a tyrosine phosphatase. nih.gov However, in other settings, particularly in cancer stem-like cells, the CD44s isoform is necessary for efficient PDGFRβ activation and downstream signaling through Stat3. researchgate.net Depletion of CD44 can lead to increased signaling via PDGFRβ by stabilizing the receptor protein. nih.gov CD44 can also form a complex with both PDGFRβ and the TGFβ type I receptor, facilitating cross-talk between these two pathways. nih.gov

Low-Density Lipoprotein Receptor-related Protein (LRP): LRP1, a large endocytic and signaling receptor, is a key regulator of PDGFRβ signaling. nih.govnih.govplos.org LRP1 forms a complex with PDGFRβ and functions to suppress the PDGF signaling pathway, in part by reducing PDGFRβ levels. nih.govplos.org Following PDGF stimulation, activated PDGFRβ phosphorylates the cytoplasmic domain of LRP1 within endosomes. nih.govnih.gov This phosphorylation creates a docking site for adaptor proteins like Shc and the phosphatase SHP-2. nih.govnih.govfrontiersin.org The binding of SHP-2 to phosphorylated LRP1 can attenuate PDGF-mediated signaling events, demonstrating a negative feedback mechanism. nih.gov This LRP1-mediated regulation of PDGFR signaling is crucial in vascular smooth muscle cells to prevent excessive proliferation and atherosclerosis. nih.govplos.org

| Interacting Non-Kinase Receptor | Mechanism of Interaction | Functional Outcome |

|---|---|---|

| Integrins | Co-localization, Co-immunoprecipitation, Synergistic signaling | Ligand-independent PDGFR activation, Regulation of cell adhesion, migration, and survival |

| CD44 | Physical interaction, Complex formation | Modulation of PDGFRβ signaling (can be negative or positive depending on context), Stabilization of PDGFRβ |

| LRP1 | Complex formation, Endosomal co-localization, LRP1 phosphorylation by PDGFRβ | Suppression of PDGFRβ signaling, Attenuation of downstream pathways (e.g., via SHP-2 recruitment) |

Regulation of PDGFR Signaling (e.g., internalization, downregulation, negative feedback loops)

To ensure that the cellular responses to PDGF are appropriate in duration and magnitude, PDGFR signaling is subject to tight regulation through several mechanisms. These include receptor internalization, trafficking, degradation, and the activation of negative feedback loops.

Internalization and Downregulation: Upon ligand binding and dimerization, PDGFRs are rapidly internalized from the cell surface. nih.govbiorxiv.org This process is a critical step in signal attenuation. nih.gov Internalization of PDGFRβ primarily occurs via clathrin-mediated endocytosis, though clathrin-independent pathways also contribute. nih.gov Once internalized, the receptors can continue to signal from within endosomes, but they are also sorted for their ultimate fate. nih.govbiorxiv.org A major route for signal termination is the trafficking of internalized receptors to lysosomes for degradation, a process referred to as downregulation. nih.govbiorxiv.org The ubiquitination of the receptor, mediated by E3 ligases such as c-Cbl, is a key signal for its internalization and subsequent degradation. diva-portal.org The rate of internalization and degradation can differ between PDGFR isoforms, with PDGFRα homodimers being trafficked and degraded more rapidly than PDGFRβ homodimers, which are more likely to be recycled back to the cell membrane. biorxiv.org

Negative Feedback Loops: Several negative feedback mechanisms operate to dampen PDGFR signaling.

Deubiquitination: The ubiquitination status of PDGFRβ is dynamically regulated. Deubiquitinating enzymes (DUBs), such as USP4 and USP17, can remove ubiquitin moieties from the receptor, thereby impacting its trafficking and prolonging signaling from certain downstream effectors like STAT3. diva-portal.org Conversely, the E3 ligase TRIM21 has been identified as a regulator of basal PDGFRβ levels. diva-portal.org

Protein Tyrosine Phosphatases (PTPs): The phosphorylation state of PDGFRs and their substrates is controlled by the opposing activities of tyrosine kinases and PTPs. PTPs act as negative regulators by dephosphorylating the activated receptor, thus terminating the signal. nih.gov For example, the low-molecular-weight protein tyrosine phosphatase (LMW-PTP) can selectively dephosphorylate tyrosine residue 857 in the activation loop of PDGFRβ, thereby inhibiting its kinase activity. diva-portal.org The phosphatase SHP-2, upon recruitment to the receptor complex (sometimes via LRP1), can also participate in the attenuation of PDGF signaling. nih.govdiva-portal.org During cellular differentiation processes like myogenesis, an increase in the expression and activity of several PTPs contributes to the downregulation of PDGFR signaling. nih.gov

Induction of Inhibitory Molecules: PDGF signaling can induce the expression of genes that encode proteins which, in turn, inhibit the signaling pathway. For instance, the expression of dual-specificity MAPK phosphatase 2 (MKP2/DUSP4) is induced in response to PDGF-BB stimulation in an ERK1/2-dependent manner. diva-portal.org MKP2 then dephosphorylates and inactivates MAP kinases, forming a classic negative feedback loop.

These regulatory mechanisms collectively ensure that PDGFR signaling is precisely controlled, allowing cells to respond appropriately to their environment while preventing aberrant signaling that could lead to diseases such as cancer and fibrosis. nih.govdiva-portal.org

Mechanisms of Pdgf Rtk Inhibition

Inhibitory Mechanisms at the Molecular Level

The inhibition of PDGF receptor tyrosine kinases at the molecular level primarily occurs through two recognized mechanisms: competitive inhibition at the ATP-binding site and allosteric inhibition, which involves binding to a site other than the active site to induce a non-functional conformation.

The most common mechanism for small molecule TKIs is ATP-competitive inhibition. selleckchem.com The intracellular kinase domain of the PDGFR contains a binding pocket for adenosine (B11128) triphosphate (ATP). The transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins is the fundamental action of the kinase. ATP-competitive inhibitors are designed to fit into this ATP-binding pocket. nih.gov

By occupying this site, these inhibitors prevent ATP from binding, thereby blocking the phosphorylation event (autophosphorylation) that is essential for receptor activation and the subsequent signaling cascade. nih.gov Many of the listed TKIs, such as Foretinib, Pazopanib, Linifanib, and Motesanib Diphosphate, operate through this ATP-competitive mechanism. selleckchem.com

Allosteric inhibition represents a more nuanced mechanism of enzyme regulation. Instead of directly competing with ATP at the active site, allosteric inhibitors bind to a different site on the kinase. nih.govbiorxiv.org This binding event induces a conformational change in the receptor's structure, which renders the kinase domain inactive. scbt.com

The activity of PDGFRβ is known to be regulated by multiple allosteric mechanisms, including autoinhibition by its juxtamembrane and kinase insert domains. nih.govbiorxiv.org PDGF receptors are naturally regulated by an auto-inhibitory allosteric conformation that maintains a low basal activity level in the absence of a ligand. mdpi.com Certain inhibitor compounds can exploit these natural regulatory mechanisms. For instance, Dovitinib has been shown to stabilize the kinase in an inactive conformation, which is a characteristic of allosteric inhibition. nih.govbiorxiv.orgbiorxiv.org This mode of inhibition can offer higher selectivity compared to ATP-competitive inhibitors, as allosteric sites are often more diverse among different kinases than the highly conserved ATP-binding pocket.

Inhibition of Receptor Dimerization

The initial and essential step in the activation of PDGFR signaling is the binding of a dimeric PDGF ligand, which brings two receptor monomers into close proximity, facilitating their dimerization. nih.govnih.gov This dimerization is a prerequisite for the subsequent trans-autophosphorylation of the intracellular kinase domains, which in turn initiates downstream signaling cascades. nih.gov Consequently, preventing receptor dimerization is an effective strategy for inhibiting PDGFR activity.

This can be achieved by molecules that physically obstruct the interaction between two receptor monomers. Certain monoclonal antibodies and small molecules are designed to bind to the extracellular domain of the receptor in a manner that sterically hinders the formation of a stable dimer, even in the presence of the PDGF ligand. For instance, the small molecule PD 161570 has been shown to disrupt receptor dimerization, leading to the inhibition of receptor activation. scbt.com By preventing this crucial first step, these inhibitors effectively block the entire downstream signaling cascade. Monoclonal antibodies can also be engineered to bind to specific epitopes on the receptor's extracellular domain that are critical for the dimerization interface. patsnap.com

Ligand Trapping

An alternative approach to inhibiting PDGFR signaling is to prevent the PDGF ligand from binding to its receptor in the first place. This strategy, known as ligand trapping, involves the use of molecules that sequester the ligand, rendering it unavailable to interact with the cell surface receptors. Several types of molecules can function as ligand traps:

Neutralizing Antibodies: These are antibodies designed to specifically bind to PDGF ligands with high affinity. mdpi.com By forming a complex with the ligand, they effectively neutralize its biological activity, preventing it from binding to and activating the PDGFRs.

Soluble Decoy Receptors: These are engineered proteins that consist of the extracellular ligand-binding domain of the PDGFR. nih.gov These soluble receptors circulate in the extracellular space and compete with the endogenous cell-surface receptors for ligand binding. pnas.orgaacrjournals.org By "trapping" the PDGF ligands, they act as decoys and prevent the activation of the signaling pathway. Soluble forms of both PDGFRα and PDGFRβ have been developed and have shown potential as therapeutic agents. bmj.comnih.gov

Aptamers: These are short, single-stranded DNA or RNA molecules that can be selected to bind to specific targets, including growth factors like PDGF, with high affinity and specificity. nih.gov They fold into unique three-dimensional structures that allow them to bind to their targets and block their function. nih.gov Aptamers that specifically bind to PDGF-B have been shown to prevent its interaction with the receptor and down-regulate downstream signaling. nih.gov

Specificity and Selectivity of Inhibitors for PDGFR Isoforms (α vs. β) and other Kinases

A critical aspect of PDGF RTK inhibitors is their specificity and selectivity. This refers to their ability to preferentially inhibit PDGFRs over other kinases and to distinguish between the two main isoforms of the receptor, PDGFRα and PDGFRβ. The degree of selectivity has significant implications for the therapeutic efficacy and potential off-target effects of an inhibitor.

A multitude of tyrosine kinase inhibitors (TKIs) have been developed with varying degrees of selectivity for PDGFRα and PDGFRβ, as well as other kinases. The table below presents a selection of these inhibitors and their reported potencies, typically measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher potency.

| Inhibitor | PDGFRα (IC50/Kd, nM) | PDGFRβ (IC50/Kd, nM) | Other Key Targets (IC50/Kd, nM) |

|---|---|---|---|

| Imatinib (B729) | 71 | 607 | c-Kit (100), Abl (600) |

| Sunitinib (B231) | - | 2 | VEGFR2 (80), c-Kit |

| Sorafenib | - | 57 | Raf-1 (6), B-Raf (22), VEGFR2 (90), VEGFR3 (20), c-Kit (68) |

| Axitinib | - | 1.6 | VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3), c-Kit (1.7) |

| Pazopanib | 71 | 81 | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), c-Kit (74), FGFR1 (140) |

| Nintedanib | 59 | 65 | VEGFR1 (34), VEGFR2 (13), VEGFR3 (13), FGFR1 (69), FGFR2 (37), FGFR3 (108) |

| Crenolanib (B1684632) | 2.1 | 3.2 | FLT3 (0.74) |

As the data indicates, some inhibitors exhibit a degree of selectivity for one PDGFR isoform over the other. For example, Imatinib is approximately 8.5-fold more selective for PDGFRα than for PDGFRβ. nih.gov In contrast, inhibitors like Crenolanib show high and relatively equal potency against both PDGFRα and PDGFRβ. nih.gov

Furthermore, many of these inhibitors are not exclusively targeting PDGFRs. For instance, Sunitinib is a potent inhibitor of both PDGFRβ and VEGFR2. nih.gov Similarly, Sorafenib inhibits a broad range of kinases including PDGFRβ, VEGFRs, and the Raf serine/threonine kinases. selleckchem.com Axitinib, while a potent PDGFRβ inhibitor, is even more potent against VEGFRs. nih.gov Pazopanib and Nintedanib also demonstrate this multi-targeted nature, inhibiting a spectrum of kinases involved in angiogenesis and cell proliferation. selleckchem.comnih.govnih.gov

Single-Target vs. Multi-Target Kinase Inhibition

The varying selectivity profiles of PDGFR inhibitors highlight a fundamental strategic consideration in drug development: single-target versus multi-target kinase inhibition. nih.gov

Single-target inhibitors are designed to be highly selective for a specific kinase. The rationale behind this approach is to minimize off-target effects and associated toxicities by precisely hitting the desired molecular target. nih.gov Crenolanib is an example of a relatively selective inhibitor, with high potency against the class III receptor tyrosine kinases FLT3 and PDGFR, but with significantly less activity against other kinases like c-Kit. nih.govescholarship.org This high degree of selectivity may be advantageous in diseases where the pathology is driven by a specific kinase, potentially leading to a better therapeutic window.

Multi-target inhibitors , on the other hand, are designed to inhibit several different kinases simultaneously. nih.gov The premise of this approach is that many complex diseases, such as cancer, involve the dysregulation of multiple signaling pathways. researchgate.net By targeting several key nodes in these interconnected pathways, multi-target inhibitors may offer a more comprehensive and effective therapeutic strategy, potentially overcoming resistance mechanisms that can arise with single-target agents. researchgate.net Inhibitors like Sunitinib, Sorafenib, and Pazopanib exemplify this strategy, as they concurrently inhibit PDGFRs, VEGFRs, and other kinases crucial for tumor growth and angiogenesis. patsnap.comnih.govnih.govresearchgate.netdrugbank.com

The choice between a single-target and a multi-target approach is often dictated by the specific disease biology. nih.gov In malignancies driven by a single oncogenic kinase, a highly selective inhibitor may be optimal. However, in diseases characterized by a complex network of aberrant signaling pathways, a multi-targeted inhibitor might be more effective. nih.gov

Rational Design and Discovery of Pdgf Rtk Inhibitors

High-Throughput Screening Approaches

High-throughput screening (HTS) is a cornerstone in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for biological activity. For PDGFR RTK inhibitors, HTS methodologies are employed to identify molecules that can effectively block PDGFR signaling pathways. These approaches often utilize cell-based assays or biochemical assays to detect inhibition of PDGFR autophosphorylation or downstream signaling events rndsystems.comoup.com. For instance, gene expression-based HTS (GE-HTS) has been successfully applied to identify inhibitors of PDGFR signaling by monitoring changes in gene expression patterns correlated with PDGFR/ERK pathway activation nih.gov. Furthermore, homogeneous multiplex immunoassay platforms are adaptable to HTS for measuring RTK phosphorylation states, facilitating the screening of potential inhibitors rndsystems.com. HTS has been instrumental in identifying novel classes of compounds, including those targeting VEGFR2/PDGFR, which exhibit anti-tumor activity nih.gov.

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies for PDGFR RTK inhibitors involve systematically modifying chemical scaffolds and evaluating the impact on binding affinity and inhibitory potency.

Influence of Chemical Structures on Binding Affinity and Potency

Key Structural Motifs for PDGFR Inhibition (e.g., quinoxalines, quinolines, indoles, quinazolines)

Several heterocyclic scaffolds have emerged as privileged structures for the development of PDGFR RTK inhibitors. SAR studies have elucidated the importance of specific motifs and substitution patterns within these scaffolds:

Quinolines: Derivatives of quinoline (B57606) have demonstrated significant inhibitory activity against PDGF-RTK nih.govhuji.ac.il. SAR studies indicate that the presence of 6,7-dimethoxy groups on the quinoline ring is advantageous for potent inhibition, although not essential. A lipophilic group attached to the 3-position of the quinoline ring, such as monocyclic aromatics or small alkynyl, alkenyl, and alkyl groups, substantially contributes to activity nih.gov. For instance, substitutions with groups like 4-methoxyphenyl, 3-fluorophenyl, or thiophene-3-yl at the 3-position of 6,7-dimethoxyquinoline (B1600373) have yielded compounds with potent inhibition (IC50 values ≤ 20 nM) nih.gov.

Quinoxalines: Quinoxaline (B1680401) derivatives are recognized as potent and selective inhibitors of PDGFR kinase huji.ac.ilresearchgate.net. Research has shown that quinoxalines can exhibit higher potency compared to quinolones and indoles in inhibiting PDGF-RTK activity researchgate.net. One study reported a quinoxaline derivative that strongly inhibited PDGFR with an IC50 of 0.3 to 0.5 μM mdpi.com.

Quinazolines: Quinazoline-based compounds have also been explored as kinase inhibitors, including those targeting PDGFR rsc.orgresearchgate.net. SAR studies for quinazoline (B50416) derivatives have revealed that electron-donating groups at the 6 or 7 positions can increase activity, with 6,7-dimethoxy derivatives often showing the highest efficacy researchgate.net.

Indoles: Indole-based scaffolds, such as indoleacrylonitrile tyrphostins, have been investigated for PDGF-RTK inhibition, though SAR studies suggest they may be less potent than quinoxalines and quinolines huji.ac.ilresearchgate.net.

Molecular Modeling and Computational Approaches

Virtual Screening Techniques

Virtual screening (VS) represents a powerful computational approach integral to modern drug discovery, enabling the rapid identification of potential lead compounds from vast chemical libraries. This in silico methodology significantly accelerates the initial stages of drug development by prioritizing molecules with a higher likelihood of interacting with a specific biological target, such as the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. Virtual screening can be broadly categorized into structure-based and ligand-based approaches, both of which have been instrumental in the discovery of various receptor tyrosine kinase (RTK) inhibitors, including those targeting PDGFR nih.govjbuon.comresearchgate.netmdpi.com.

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional (3D) structure of the target protein, typically its binding site. Techniques such as molecular docking are employed to predict the binding affinity and orientation of small molecules within this active site. This method requires detailed knowledge of the target's atomic coordinates, often obtained from X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netmdpi.comnih.gov. For PDGFR RTK inhibitors, SBVS has been utilized to explore potential binding modes and identify novel scaffolds that can effectively block the kinase's enzymatic activity nih.gov. For example, studies using docking algorithms like AutoDock and Gold have screened compound libraries against kinase targets, identifying candidate molecules with high scoring functions that may represent novel inhibitors mdpi.com.

Ligand-Based Virtual Screening is employed when the 3D structure of the target protein is unavailable or when a set of known active ligands exists. This approach infers the properties of potential binders based on the characteristics of known active molecules. Techniques include Quantitative Structure-Activity Relationship (QSAR) modeling, which establishes mathematical relationships between chemical structure and biological activity, and pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity nih.govresearchgate.net. These methods have been applied to discover inhibitors of various RTKs, including PDGFR, by building models from existing inhibitor data to predict activity against new compounds nih.govmdpi.com.

More advanced strategies combine computational techniques. Machine learning (ML)-assisted hybrid virtual screening approaches have emerged as particularly effective. These methods leverage ML algorithms to analyze large datasets and refine screening processes, thereby improving the efficiency of hit identification. One study successfully employed ML alongside the RDKit cheminformatics toolkit to identify potential anti-cancer drug candidates targeting PDGFRA in non-small cell lung cancer (NSCLC). This strategy preselected 220 compounds with potential PDGFRA inhibitory activity from a library of over 1 million compounds, a significant reduction that streamlines the subsequent validation steps rsc.org.

Table 1: Examples of Virtual Screening Approaches in RTK Inhibitor Discovery

| Compound/Approach Name | Target Class | Screening Method | Key Findings/Application | Reference |

| ZINC000002931631 | PDGFRA | ML-assisted VS | Exhibited potential inhibitory potential against PDGFRA. | rsc.org |

| Various compounds | PDGFR | Pharmacophore modeling | Identified lead compounds with 100% inhibition at 50 µM IC50. | nih.gov |

| Candidate compounds | EGFR-TK | Receptor-based VS (AutoDock/Gold) | High scoring functions, potential novel binding modes distinct from known inhibitors. | mdpi.com |

| Identified compounds | RTKs/STKs | Structure-Based VS (SBVS) | Showed promising inhibitory activity against oncogenic kinases. | nih.gov |

Lead Optimization Strategies

Following the identification of initial hit compounds through screening or other discovery methods, lead optimization is a critical phase aimed at refining these molecules into drug candidates with improved pharmacological profiles. This iterative process involves systematic structural modifications to enhance potency, selectivity, metabolic stability, and pharmacokinetic properties, while minimizing toxicity. For PDGF RTK inhibitors, various medicinal chemistry strategies have been employed to achieve these goals, often guided by structure-activity relationship (SAR) studies and rational design principles nih.govresearchgate.netmdpi.com.

Structure-Activity Relationship (SAR) Studies are foundational to lead optimization. By synthesizing and testing a series of analogues with systematic structural variations, researchers can elucidate which molecular features are crucial for target binding and biological activity nih.govresearchgate.netmdpi.comresearchgate.net. For instance, studies on quinazoline-based PDGF receptor phosphorylation inhibitors like KN1022 involved probing the 4-nitrophenylurea moiety. These SAR explorations revealed that substitution at the 4-position of the phenyl ring was optimal, and that bulky substituents generally enhanced activity, while more than two substituents on the phenyl ring decreased it researchgate.net. Such detailed SAR data allows for the rational design of more potent and selective compounds.

Rational Design and Combinatorial Lead Optimization are key strategies that leverage SAR and structural information. Sunitinib (B231), for example, was rationally designed to overcome the pharmacokinetic liabilities and limited efficacy of earlier tyrosine kinase inhibitors, achieving high bioavailability and nanomolar-range potency against both VEGFR and PDGFR ascopubs.org. A combinatorial lead-optimization strategy was used to synthesize AL3810 (E-3810), a novel orally bioavailable small molecule inhibitor that targets multiple angiogenic kinases, including VEGFR, FGFR, and PDGFRβ, with potent activity in the low nanomolar range nih.gov. These approaches demonstrate how targeted structural modifications can lead to significant improvements in compound performance.

Improving Potency and Selectivity are primary objectives during lead optimization. Through iterative derivatization and testing, compounds can be fine-tuned to increase their affinity for the intended target (e.g., PDGFR isoforms) while reducing off-target interactions, which can lead to unwanted side effects. For example, specific quinazoline derivatives demonstrated a tenfold increase in activity against PDGFR phosphorylation compared to a prototype inhibitor, while retaining high selectivity for the PDGF receptor family researchgate.net. Similarly, optimization efforts can focus on enhancing specific properties, such as the development of compound 10d-02, an analogue of compound 071, which showed enhanced synergistic antitumor activity and improved metabolic stability when combined with RTK inhibitors biorxiv.org. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict and guide modifications that improve kinase selectivity profiles, as selectivity can change drastically during derivatization mdpi.com.

Pre Clinical Evaluation of Pdgf Rtk Inhibitor Efficacy

In vitro Efficacy Studies in Cellular Models

In vitro studies utilizing cellular models are the cornerstone of pre-clinical evaluation, offering a controlled environment to investigate the direct effects of PDGF RTK inhibitors on cancer cells. These assays provide quantitative data on the compound's ability to modulate key cellular processes involved in cancer progression.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental to determining the cytotoxic and cytostatic effects of PDGF RTK inhibitors. These assays measure the ability of a compound to inhibit cell growth and induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of an inhibitor at which 50% of the cell population's viability is inhibited nih.gov.

Crenolanib (B1684632), a potent PDGF RTK inhibitor, has demonstrated significant anti-proliferative activity across various cancer cell lines. In Acute Myeloid Leukemia (AML) cell lines expressing FLT3-ITD, such as MV4-11 and MOLM-13, crenolanib exhibited IC50 values of 1.3 nM and 4.9 nM, respectively nih.gov. The sensitivity to crenolanib was found to be similar to that of sorafenib in these cell lines nih.gov. Furthermore, in a sorafenib-resistant MOLM-13 cell line (MOLM-13-RES-luc), crenolanib retained its potent activity with an IC50 value of 3.9 nM nih.gov.

Axitinib has also shown dose- and time-dependent inhibition of cell proliferation in various cancer models. In a patient-derived glioblastoma cell line, GB1B, the IC50 value for axitinib was 3.58 µM after three days of treatment and decreased to 2.21 µM after seven days nih.gov.

Sorafenib has demonstrated a dose- and time-dependent inhibition of cell growth in hepatocellular carcinoma (HCC) cell lines, with an IC50 of approximately 6 μmol/L at 48 hours in HepG2 and HuH-7 cells nih.gov. Similarly, sunitinib (B231) has been shown to reduce the viability of MCF7 breast cancer cells, with 5 and 10 μM concentrations significantly reducing viability by approximately 25% and 30%, respectively iiarjournals.org.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Crenolanib | MV4-11 | Acute Myeloid Leukemia | 1.3 nM | nih.gov |

| Crenolanib | MOLM-13 | Acute Myeloid Leukemia | 4.9 nM | nih.gov |

| Crenolanib | MOLM-13-RES-luc | Acute Myeloid Leukemia (Sorafenib-resistant) | 3.9 nM | nih.gov |

| Axitinib | GB1B | Glioblastoma | 3.58 µM (3 days) | nih.gov |

| Axitinib | GB1B | Glioblastoma | 2.21 µM (7 days) | nih.gov |

| Sorafenib | HepG2 | Hepatocellular Carcinoma | ~6 µmol/L (48h) | nih.gov |

| Sorafenib | HuH-7 | Hepatocellular Carcinoma | ~6 µmol/L (48h) | nih.gov |

Apoptosis Induction

The ability of a PDGF RTK inhibitor to induce apoptosis, or programmed cell death, is a key indicator of its therapeutic potential. Apoptosis assays quantify the percentage of cells undergoing this process in response to treatment.

Sunitinib has been shown to induce apoptosis in a variety of cancer cell lines. In MCF7 human breast cancer cells, treatment with 5 μM sunitinib significantly increased the percentage of cells undergoing early apoptosis from 8% to 12% and late apoptosis to approximately 30% of the total cell population, resulting in a total apoptotic population of about 42% iiarjournals.orgiiarjournals.org. In a study involving five different human breast cancer cell lines, the combination of sunitinib with Th1 cytokines resulted in enhanced apoptotic cell death compared to either treatment alone. For instance, in the MDA-MB-468 cell line, the percentage of late apoptotic cells increased from 12.6% in untreated cells to 46.6% with sunitinib alone and 81.3% with the combination treatment nih.gov.

| Compound | Cell Line | Cancer Type | Treatment | Percentage of Apoptotic Cells (Late Apoptosis) | Reference |

|---|---|---|---|---|---|

| Sunitinib | MCF7 | Breast Cancer | 5 µM Sunitinib | ~30% | iiarjournals.org |

| Sunitinib | MDA-MB-468 | Breast Cancer | Sunitinib | 46.6% | nih.gov |

| Sunitinib + Th1 Cytokines | MDA-MB-468 | Breast Cancer | Sunitinib + Th1 Cytokines | 81.3% | nih.gov |

| Sunitinib | SKBR-3 | Breast Cancer | Sunitinib | 47.3% | nih.gov |

| Sunitinib + Th1 Cytokines | SKBR-3 | Breast Cancer | Sunitinib + Th1 Cytokines | 58.4% | nih.gov |

| Sunitinib | HCC-1419 | Breast Cancer | Sunitinib | 22.2% | nih.gov |

| Sunitinib + Th1 Cytokines | HCC-1419 | Breast Cancer | Sunitinib + Th1 Cytokines | 34.8% | nih.gov |

| Sunitinib | MCF-7 | Breast Cancer | Sunitinib | 39.4% | nih.gov |

| Sunitinib + Th1 Cytokines | MCF-7 | Breast Cancer | Sunitinib + Th1 Cytokines | 77.1% | nih.gov |

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays that measure these processes are crucial for evaluating the anti-metastatic potential of PDGF RTK inhibitors.

Sorafenib has demonstrated significant inhibitory effects on the migration and invasion of breast cancer and hepatocellular carcinoma cells. In MCF7 and MDA-MB-231 breast cancer cells, sorafenib treatment led to a remarkable reduction in migration, approximately 3.5-fold and 2-fold, respectively karger.com. In hepatocellular carcinoma cells, sorafenib has been shown to inhibit hepatocyte growth factor (HGF)-induced cell migration and invasion iiarjournals.org. One study found that while high-dose sorafenib (10 µmol/L) inhibited the invasion of HCCLM3-wt and PLC cells, lower dosages (2.5-7.5 µmol/L) promoted cell invasion after 48 and 72 hours of treatment, highlighting a dose- and time-specific effect nih.gov. Another study showed that sorafenib significantly inhibited the migration and invasion abilities of HepG2 and HepG2-H cells researchgate.net. Specifically, a 6 μmol/L concentration of sorafenib markedly suppressed cell invasion in both HepG2 and HuH-7 cells nih.gov.

| Compound | Cell Line | Cancer Type | Assay | Key Finding | Reference |

|---|---|---|---|---|---|

| Sorafenib | MCF7 | Breast Cancer | Migration Assay | ~3.5-fold reduction in migration | karger.com |

| Sorafenib | MDA-MB-231 | Breast Cancer | Migration Assay | ~2-fold reduction in migration | karger.com |

| Sorafenib | HepG2 | Hepatocellular Carcinoma | Migration & Invasion Assay | Inhibition of HGF-induced migration and invasion | iiarjournals.org |

| Sorafenib | HCCLM3-wt, PLC | Hepatocellular Carcinoma | Invasion Assay | 10 µmol/L inhibited invasion; 2.5-7.5 µmol/L promoted invasion at 48/72h | nih.gov |

| Sorafenib | HepG2, HuH-7 | Hepatocellular Carcinoma | Invasion Assay | 6 µmol/L markedly suppressed invasion | nih.gov |

Angiogenesis Assays (e.g., tube formation, endothelial cell proliferation)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. In vitro angiogenesis assays, such as the tube formation assay, assess the ability of PDGF RTK inhibitors to disrupt this process.

Axitinib has been shown to inhibit angiogenesis in vitro. In a study using human umbilical vein endothelial cells (HUVECs), axitinib inhibited tube formation. Specifically, 100 nM of axitinib was shown to reduce the number of master segments formed by GFP-HUVECs on matrix proteins kuraoncology.com.

| Compound | Cell Type | Assay | Concentration | Key Finding | Reference |

|---|---|---|---|---|---|

| Axitinib | GFP-HUVEC | Tube Formation | 100 nM | Reduced number of master segments | kuraoncology.com |

Modulation of Gene Expression and Protein Phosphorylation

PDGF RTK inhibitors exert their effects by interfering with intracellular signaling pathways. Analyzing the modulation of gene expression and protein phosphorylation provides a mechanistic understanding of their action.

Imatinib (B729) is known to inhibit the Bcr-Abl fusion kinase in chronic myeloid leukemia (CML). Studies have shown that imatinib treatment in CML cells leads to significant changes in gene expression. In one study, 956 probes showed differential gene expression following imatinib treatment nih.gov. Functional annotation of these genes revealed changes in those related to kinase binding and vacuole-related functions nih.gov. Another study found that miR-17 expression was reduced by 77% after imatinib treatment researchgate.net.

Imatinib has also been shown to affect protein phosphorylation. In K-562 CML cells, imatinib treatment led to substantial decreases in the ATP-binding capacities of numerous kinases, including ABL kinases and CHK1 nih.gov. It has also been shown to inhibit the phosphorylation of PDGFRβ in breast cancer cells researchgate.net.

| Compound | Cell Line | Cancer Type | Target | Effect | Reference |

|---|---|---|---|---|---|

| Imatinib | Lymphoblastoid cell lines | - | 956 gene probes | Differential expression | nih.gov |

| Imatinib | K562 | Chronic Myeloid Leukemia | miR-17 | 77% reduction in expression | researchgate.net |

| Imatinib | K-562 | Chronic Myeloid Leukemia | ABL kinases, CHK1 | Decreased ATP-binding capacity | nih.gov |

| Imatinib | MDA MB 231 | Breast Cancer | PDGFRβ | Inhibition of phosphorylation | researchgate.net |

In vivo Efficacy Studies in Animal Models

Following promising in vitro results, the efficacy of PDGF RTK inhibitors is evaluated in vivo using animal models, most commonly xenograft models where human tumor cells are implanted into immunodeficient mice. These studies provide crucial information on the inhibitor's ability to control tumor growth in a more complex biological system.

Crenolanib has demonstrated in vivo efficacy in a mouse xenograft model of FLT3-ITD-positive AML. While crenolanib monotherapy delayed the outgrowth of MV4-11 cells, a combination with sorafenib resulted in a significant decrease in leukemic burden and prolonged survival researchgate.net. In a separate study, combination regimens of crenolanib and sorafenib in a MOLM13 xenograft model led to significantly better leukemia response and survival compared to single-agent treatments nih.gov.

Sunitinib has shown significant antitumor activity in various xenograft models. In a neuroblastoma model, a 20 mg/kg dose of sunitinib resulted in a significant reduction in primary tumor growth, with a tumor mass to control mass (T/C) ratio of 49% for SK-N-BE(2) cells and 55% for NB12 tumor cells nih.gov. In triple-negative breast cancer xenografts (MDA-MB-468), sunitinib treatment reduced tumor volume by 90.4% and tumor weight significantly vascularcell.com. For MDA-MB-231 xenografts, sunitinib reduced tumor volume by 94% vascularcell.com. In hepatocellular carcinoma xenografts, sunitinib treatment was associated with increased apoptosis, reduced microvessel density, and inhibition of cell proliferation nih.gov.

Sorafenib has also been shown to inhibit tumor growth in vivo. In a rat model of HCC, sorafenib treatment increased tumor necrosis, induced tumor cell apoptosis, and decreased tumor growth nih.gov. In a nude mouse model with PLC/PRF/5 HCC xenografts, oral administration of sorafenib at 100 mg/kg significantly inhibited tumor growth researchgate.net. However, in another study using an HCCLM3-wt xenograft model, a median dosage of sorafenib (20 mg/kg) increased intrahepatic and lung metastasis, while a high dosage (40 mg/kg) inhibited metastasis, indicating a dose-dependent effect on tumor progression nih.gov.

Imatinib has shown significant anti-tumor effects in a gastrointestinal stromal tumor (GIST) xenograft model. In this model, both imatinib and sunitinib treatment led to a significant decrease in tumor-to-liver uptake ratios of 18F-FDG, a marker of metabolic activity, which was more pronounced than the reduction in tumor volume nih.gov.

| Compound | Animal Model | Cancer Type | Key Finding | Reference |

|---|---|---|---|---|

| Crenolanib | MV4-11 xenograft | Acute Myeloid Leukemia | Combination with sorafenib significantly decreased leukemic burden and prolonged survival | researchgate.net |

| Crenolanib | MOLM13 xenograft | Acute Myeloid Leukemia | Combination with sorafenib improved leukemia response and survival vs. single agents | nih.gov |

| Sunitinib | Neuroblastoma xenograft (SK-N-BE(2)) | Neuroblastoma | 49% T/C ratio at 20 mg/kg | nih.gov |

| Sunitinib | Neuroblastoma xenograft (NB12) | Neuroblastoma | 55% T/C ratio at 20 mg/kg | nih.gov |

| Sunitinib | MDA-MB-468 xenograft | Triple-Negative Breast Cancer | 90.4% reduction in tumor volume | vascularcell.com |

| Sunitinib | MDA-MB-231 xenograft | Triple-Negative Breast Cancer | 94% reduction in tumor volume | vascularcell.com |

| Sorafenib | Rat HCC model | Hepatocellular Carcinoma | Increased tumor necrosis, apoptosis, and decreased tumor growth | nih.gov |

| Sorafenib | PLC/PRF/5 xenograft | Hepatocellular Carcinoma | Significant tumor growth inhibition at 100 mg/kg | researchgate.net |

| Imatinib | GIST xenograft | Gastrointestinal Stromal Tumor | Significant decrease in tumor metabolic activity | nih.gov |

Xenograft Models

Xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents. Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK) inhibitors have been extensively evaluated using this platform across a wide variety of cancer types.

The multi-kinase inhibitor Sorafenib, which targets PDGFR-β among other kinases, has demonstrated significant tumor growth inhibition in numerous xenograft models. These include models of human renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), colon cancer, breast cancer, and non-small cell lung cancer (NSCLC) nih.gov. For instance, in the 786-O RCC xenograft model, Sorafenib treatment resulted in dose-dependent tumor growth inhibition nih.gov. Similarly, in the PLC/PRF/5 HCC xenograft model, Sorafenib not only inhibited tumor growth but also led to partial tumor regressions nih.gov.

Regorafenib, another multi-kinase inhibitor with activity against PDGFR, has shown potent antitumor effects in patient-derived xenograft (PDX) models of gastric cancer, where it reduced tumor growth by inhibiting angiogenesis and proliferation while inducing apoptosis d-nb.info. Studies using colon carcinoma xenografts, such as Colo-205 and HT-29, also showed significant growth inhibition with Sorafenib treatment researchgate.net.

Furthermore, other investigational PDGF RTK inhibitors have been assessed in xenograft models. A selective pyrazole derivative inhibitor of PDGFR-β demonstrated significant antitumor activity in mice bearing melanoma B16 tumor xenografts bioworld.com. These studies underscore the value of xenograft models in establishing the foundational, in vivo anti-tumor activity of PDGF RTK inhibitors and provide the rationale for their clinical development.

Genetically Engineered Mouse Models

Genetically Engineered Mouse Models (GEMMs) offer a sophisticated platform for preclinical evaluation, as they allow for the study of therapeutics in the context of a tumor's natural microenvironment and a competent immune system. These models, where specific genetic alterations are induced to drive spontaneous tumor formation, can more accurately recapitulate human cancer development compared to xenografts olivelab.org.

The evaluation of PDGF RTK inhibitors in GEMMs has provided crucial insights into their mechanisms of action. In a mouse model of pancreatic islet cancer (RIP1-Tag2), the kinase inhibitor SU6668, which has selectivity for PDGFRs, was shown to be effective against large, well-vascularized end-stage tumors jci.org. The study revealed that PDGFRs were expressed in the perivascular cells (pericytes) of the tumors. Treatment with a PDGFR inhibitor led to the detachment of these pericytes, disrupting the tumor vasculature and blocking further tumor growth jci.org.

Another study utilized genetic tools in a mouse fibrosarcoma model to specifically decipher the role of PDGF-B/PDGFR-β signaling in tumor vessel pericyte recruitment. This model demonstrated that host-derived PDGF-B is critical for the proper integration of pericytes into the vessel wall, and its absence led to abnormal, dilated, and hemorrhagic tumor vessels jci.org. These GEMM studies have been instrumental in confirming that pericytes are a key therapeutic target of PDGF RTK inhibitors and highlight the importance of the tumor microenvironment in therapeutic response jci.orgjci.org.

Models of Fibrotic Diseases (e.g., pulmonary fibrosis)

The PDGF signaling pathway is a critical driver of fibrotic processes, making its inhibition a promising therapeutic strategy for diseases like idiopathic pulmonary fibrosis (IPF). Preclinical animal models have been essential in validating this approach.

In a rat model of pulmonary fibrosis induced by vanadium pentoxide (V2O5), the specific PDGF receptor inhibitor AG1296 was highly effective, preventing over 90% of the increase in lung hydroxyproline (a marker for collagen deposition) nih.gov. This demonstrated that PDGF receptor ligands are potent mitogens for the collagen-producing mesenchymal cells that drive fibrogenesis nih.gov.

Similarly, in a mouse model of radiation-induced pulmonary fibrosis, treatment with three distinct PDGF RTK inhibitors (SU9518, SU11657, and Imatinib) markedly attenuated the development of fibrosis and prolonged the survival of the irradiated mice nih.gov. The study found that radiation increased the expression of PDGF isoforms and the phosphorylation of its receptor, an effect that was strongly inhibited by the RTKIs nih.gov.

Further studies using a bleomycin-induced mouse model of pulmonary fibrosis have helped to dissect the specific roles of PDGFR isoforms. By using blocking antibodies, researchers found that specific inhibition of PDGFR-β, but not PDGFR-α, was effective at ameliorating pulmonary fibrosis pulmonaryfibrosisnews.com. These findings from various preclinical models strongly support the pivotal role of PDGF signaling in the pathogenesis of pulmonary fibrosis and highlight the therapeutic potential of PDGF RTK inhibitors in treating these debilitating conditions nih.govpulmonaryfibrosisnews.com.

Assessment of Tumor Growth Inhibition and Regression

A primary endpoint in the preclinical evaluation of PDGF RTK inhibitors is the assessment of their ability to inhibit tumor growth and, in some cases, induce tumor regression. These effects are quantified in various animal models, primarily xenografts.

The multi-kinase inhibitor Sorafenib has shown broad preclinical activity. In a human RCC 786-O xenograft model, Sorafenib produced a dose-dependent inhibition of tumor growth, with doses of 30 mg/kg or higher resulting in approximately 80% inhibition and tumor stabilization nih.gov. In a murine Renca RCC model, similar levels of inhibition were observed nih.gov. Notably, in a breast cancer model with specific B-Raf and K-Ras mutations, Sorafenib treatment led to substantial tumor regression nih.gov. Partial tumor regressions were also observed in mice with PLC/PRF/5 hepatocellular carcinoma xenografts nih.gov.

Nintedanib, another inhibitor targeting PDGFR, also demonstrated marked inhibition of tumor growth in xenograft models of human non-small cell lung cancer ersnet.org. The efficacy of these inhibitors is often evaluated by comparing the mean tumor volume of the treated group to a control group, expressed as a T/C ratio.

| Compound | Tumor Model | Key Findings | Reference |

|---|---|---|---|

| Sorafenib | Human RCC 786-O Xenograft | ~80% tumor growth inhibition at ≥30 mg/kg; tumor stabilization. | nih.gov |

| Sorafenib | Murine Renca RCC Xenograft | ~82% tumor growth inhibition at ≥60 mg/kg. | nih.gov |

| Sorafenib | PLC/PRF/5 HCC Xenograft | 49% growth inhibition at 10 mg/kg; complete inhibition at 30 mg/kg; partial tumor regressions. | nih.gov |

| Sorafenib | HCT-116 Colon Xenograft | 64% growth inhibition at 30 mg/kg. | nih.gov |

| Sorafenib | Breast Cancer Xenograft (B-Raf/K-Ras mutant) | Substantial tumor regression. | nih.gov |

| Regorafenib | Gastric Cancer PDX | Active in reducing tumor growth. | d-nb.info |

| Nintedanib | Human NSCLC Xenografts | Marked inhibition of tumor growth. | ersnet.org |

| SU6668 | Pancreatic Islet Cancer (RIP1-Tag2 GEMM) | Blocked growth of end-stage, well-vascularized tumors. | jci.org |

Effects on Tumor Microenvironment (e.g., pericyte recruitment, vessel density)

The PDGF-B/PDGFR-β signaling axis is a primary regulator of pericyte recruitment to tumor vessels jci.orgnih.gov. Preclinical studies have shown that inhibiting this pathway leads to the detachment and loss of pericytes from the vessel wall jci.orgnih.gov. In a pancreatic islet cancer GEMM, the PDGFR inhibitor SU6668 elicited the dissociation of pericytes, which disrupted tumor vascularity and arrested tumor growth jci.org. This highlights the role of pericytes as a critical, complementary target to endothelial cells for effective antiangiogenic therapy jci.org.

Inhibition of PDGFR signaling can also reduce tumor vessel density. For example, Sorafenib treatment has been shown to inhibit tumor angiogenesis and reduce microvessel area in various xenograft models, including renal and hepatocellular carcinomas nih.govresearchgate.net. This antiangiogenic effect is a result of targeting both PDGFR on pericytes and VEGFR on endothelial cells nih.gov.

Furthermore, targeting pericyte recruitment via PDGFR inhibition with agents like Imatinib has been shown to block a process known as vascular mimicry, where aggressive tumor cells form vessel-like networks, thereby inhibiting tumor growth maastrichtuniversity.nl. Genetic models have confirmed that endothelial-derived PDGF-B is indispensable for the proper integration of pericytes into the vessel wall, and disrupting this process leads to hemorrhaging and structurally abnormal vessels jci.orgnih.gov.